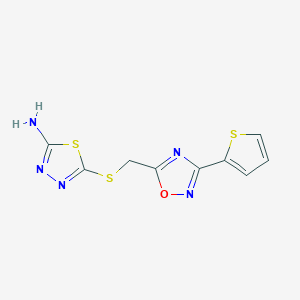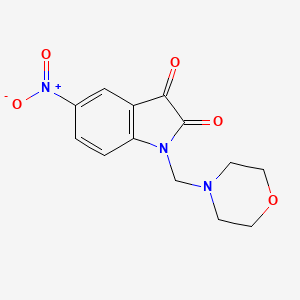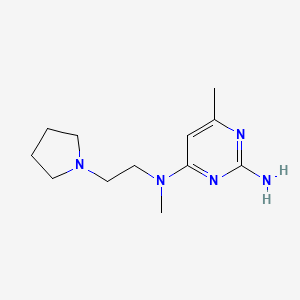
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline is a complex organic compound with a unique structure that includes a phosphanyl group, aniline, and various alkyl substituents
Méthodes De Préparation
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phosphanyl group: This step involves the reaction of a suitable phosphine precursor with cyclohexyl groups under controlled conditions.
Attachment of the phosphanyl group to the phenyl ring: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the aniline moiety: This step involves the reaction of the intermediate compound with aniline derivatives under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aniline nitrogen or the phenyl rings, using reagents like halogens or alkylating agents.
Coupling Reactions: The phosphanyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Applications De Recherche Scientifique
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Research: The compound is investigated for its potential biological activities, including its interaction with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline depends on its application. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. In biological research, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the additional functional groups present in the target compound.
2-(2-diphenylphosphanylphenyl)aniline: Similar structure but with phenyl groups instead of cyclohexyl groups, leading to different steric and electronic properties.
N,N-dimethylaniline: A simpler aniline derivative without the phosphanyl group, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of the phosphanyl group with the aniline and alkyl substituents, providing a versatile platform for various applications in catalysis, material science, and beyond.
Propriétés
Formule moléculaire |
C35H46NP |
|---|---|
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C35H46NP/c1-26(2)27-15-13-16-28(25-27)31-22-14-23-33(36(3)4)35(31)32-21-11-12-24-34(32)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-26,29-30H,5-10,17-20H2,1-4H3 |
Clé InChI |
JUJXJXOMKDBVBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC(=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)

![(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid](/img/structure/B14914836.png)
![(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)


![N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-(4-ethylpiperazin-1-yl)benzamide](/img/structure/B14914859.png)


